Phencyclone
Overview
Description
Mechanism of Action
Target of Action
Phencyclone has been shown to form endo [4 + 2] π-cycloadducts with various dienophiles including styrenes and a number of cyclic alkenes . This suggests that the primary targets of this compound are these dienophiles, which are a type of chemical compound that can donate an electron pair to form a chemical bond in coordination chemistry .
Mode of Action
This compound interacts with its targets through a process known as the Diels-Alder reaction . This is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system . The high reactivity and high regio- and periselectivity make this compound an ideal diene for Diels-Alder reactions .
Biochemical Pathways
The Diels-Alder reaction that this compound undergoes with dienophiles is a crucial part of synthetic organic chemistry, polymer chemistry, and materials science . The reaction leads to stereospecific formation of cyclohexene rings, which are key components in many biochemical pathways and natural products .
Pharmacokinetics
It’s important to note that the adme properties of a compound significantly impact its bioavailability and pharmacological effects . Future research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of this compound’s action is the formation of highly specific and stereospecific cyclohexene rings via the Diels-Alder reaction . These rings are integral parts of many complex organic compounds, including many natural products and pharmaceuticals .
Action Environment
The action of this compound is influenced by several environmental factors. Additionally, the solvent used can also impact the reaction . Understanding these environmental influences is crucial for optimizing the use of this compound in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phencyclone can be synthesized through various synthetic routes. One common method involves the oxidative cyclization of dibenzoylmethane (DBM) derivatives . The reaction typically requires the presence of a protic solvent and ultraviolet light irradiation . Another method involves the photochemical reaction of the compound with oxygen, leading to the formation of phenanthrene derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phencyclone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene derivatives.
Reduction: Reduction reactions can lead to the formation of different cyclopenta[l]phenanthrene derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen and other peroxides.
Reducing agents: Such as hydrogen and metal hydrides.
Substituting agents: Such as halogens and other electrophiles.
Major Products
The major products formed from these reactions include various phenanthrene and cyclopenta[l]phenanthrene derivatives.
Scientific Research Applications
Photoreaction Studies: The compound has been studied for its photoreaction properties, including oxidative cyclization to phenanthrene derivatives.
Synthesis and Structural Analysis: Research has focused on the synthesis and structural analysis of compounds derived from Phencyclone.
Magnetic Resonance Studies: The compound has been utilized in NMR studies to investigate hindered rotations and magnetic anisotropy in complex molecular structures.
Photophysical Properties and Sensing Applications: Derivatives of the compound have shown potential as fluorescent chemosensors for detecting solvent polarity, acidity, or nitroaromatics.
Organometallic Chemistry: The compound has found application in the synthesis of cyclopenta[l]phenanthrene titanium trichloride derivatives.
Comparison with Similar Compounds
Phencyclone can be compared with other similar compounds, such as:
- 1,3-dimethyl-cyclopenta[l]phenanthren-2-one
- 2,3-dihydro-1H-cyclopenta[c]phenanthren-1-one
- 17-(1,5-dimethyl-hexyl)-dimethyl-tetradecahydro-cyclopenta[a]phenanthren-3-one
These compounds share similar structural features but differ in their substituents and specific chemical properties
Properties
IUPAC Name |
1,3-diphenylcyclopenta[l]phenanthren-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSDGJFEKUKHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C2=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205165 | |
Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5660-91-3 | |
Record name | 1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5660-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phencyclone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5660-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5660-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.648 | |
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Record name | PHENCYCLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCN3BF3DH8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phencyclone has a molecular formula of C29H18O and a molecular weight of 386.45 g/mol. []
A: this compound has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR. [, , , , , , , , , , , , , , , , , , , , , ] Researchers have also used Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy to investigate its structural properties. [, ] X-ray crystallography has been employed to determine the crystal structures of this compound and its derivatives. [, , , , ]
A: this compound exhibits solubility in various organic solvents, including chloroform, dichloromethane, toluene, and acetone. [, , , , , , , , ]
A: this compound is a highly reactive diene in Diels-Alder reactions due to its electron-rich cyclopentadienone ring system. [, , , , , , , , , , , , , , , , , , , , , , , ] It readily undergoes cycloaddition with various dienophiles, including maleimides, benzoquinones, and alkenes. [, , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound Diels-Alder adducts often exhibit hindered rotation of the bridgehead phenyl groups due to steric crowding. [, , , , , , , , , , , , , , , , , ] The adducts also display significant magnetic anisotropic effects, influencing the NMR chemical shifts of protons within the molecule. [, , , , , , , , , , , , , , , , , ]
A: Researchers have employed a wide range of dienophiles, including N-alkylmaleimides, N-arylmaleimides, maleic anhydride, p-benzoquinone, N-carbamoylmaleimide, 4-methyl-1,2,4-triazoline-3,5-dione, p-fluoranil, norbornadiene, and various substituted alkenes. [, , , , , , , , , , , , , , , , , , , , , , , ]
A: Yes, researchers have employed computational chemistry techniques, particularly ab initio calculations, to investigate the geometries, energies, and electronic properties of this compound Diels-Alder adducts. [, , , , , , , , , , ] These calculations provide insights into the hindered rotation of bridgehead phenyl groups and magnetic anisotropic effects observed in NMR spectra. [, , , , , , , , , , ]
A: this compound was first synthesized in the early 20th century, and its reactivity in Diels-Alder reactions was recognized early on. [, ]
A: Key milestones include the extensive investigation of its Diels-Alder reactivity with various dienophiles, the application of advanced NMR techniques to study hindered rotation and anisotropic effects in its adducts, and the use of computational methods to elucidate the structural and electronic properties of this compound derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , ]
A: While this compound is primarily known for its role in organic synthesis, its derivatives, particularly those exhibiting fluorescence properties, have potential applications in materials science, sensing technologies, and biomedical research. [, ]
A: Yes, this compound research benefits from collaborations between organic chemists, analytical chemists, computational chemists, and material scientists. These collaborations facilitate the development of novel this compound-based materials and their applications in various fields. [, ]
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